2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Description
2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a synthetic organic compound belonging to the class of hydrazides. This compound features significant halogenation, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3N3O/c14-7-2-1-3-8(15)10(7)12(23)22-21-11-9(16)4-6(5-20-11)13(17,18)19/h1-5H,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZGPDDPLZNEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide typically involves several key steps:
Halogenation: : Starting with a suitable pyridine derivative, halogenation at specific positions introduces chlorine and trifluoromethyl groups.
Coupling Reaction: : The halogenated pyridine derivative is then subjected to a coupling reaction with 2,6-dichlorobenzohydrazide under controlled conditions, often involving a catalyst and solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Industrial-scale production mirrors these methods but optimizes conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to remove halogen atoms or alter the trifluoromethyl group.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible due to the presence of halogen atoms and the pyridine ring.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Reagents like lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Reagents such as sodium methoxide or Grignard reagents for nucleophilic substitution, and aluminum chloride for electrophilic substitution.
Major Products Formed
From Oxidation: : Modified derivatives with additional oxygen-containing groups.
From Reduction: : Compounds with fewer halogen atoms or modified trifluoromethyl groups.
From Substitution: : A variety of derivatives depending on the substituents introduced.
Scientific Research Applications
In Chemistry
Used as a precursor in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
In Biology
Investigated for its potential biological activity, including antimicrobial and anticancer properties.
In Medicine
In Industry
Agrochemicals: : Its derivatives are explored for use as herbicides, fungicides, and insecticides.
Materials Science: : Utilized in the development of new materials with unique physical properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action for 2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide primarily involves interaction with specific enzymes or receptors in target organisms. Its halogenated structure allows it to fit into active sites of enzymes, inhibiting their activity. The trifluoromethyl group can enhance its binding affinity and stability within biological systems.
Comparison with Similar Compounds
Uniqueness
Compared to other hydrazides, 2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide stands out due to its extensive halogenation, which imparts greater stability and reactivity. The presence of trifluoromethyl and multiple chlorine atoms differentiates its chemical behavior from simpler hydrazides.
Similar Compounds
2,6-Dichlorobenzohydrazide: : Lacks the pyridine ring and trifluoromethyl group, resulting in different reactivity.
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide: : Similar but lacks multiple chlorine substitutions on the benzene ring.
Benzohydrazide Derivatives: : Various other derivatives exist with different halogenation and substitution patterns, each with unique properties.
That's a snapshot of this intriguing compound! If there’s anything you need more details on, just let me know.
Biological Activity
2,6-Dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide, a compound with the CAS number 326807-66-3, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H7Cl3F3N3O
- Molecular Weight : 384.56 g/mol
- Structural Characteristics : The compound features a benzohydrazide structure with dichloro and trifluoromethyl substitutions, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its role as a topoisomerase II inhibitor . Topoisomerases are crucial enzymes involved in DNA replication and transcription. Inhibiting these enzymes can lead to DNA damage and apoptosis in cancer cells.
In Vitro Studies
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).
- Findings : The compound demonstrated higher cytotoxicity compared to standard chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option for certain cancers .
Biological Activity Summary Table
Case Studies
- Topoisomerase II Inhibition :
- Comparative Analysis with Other Compounds :
Toxicological Profile
While the compound shows promising anticancer properties, its safety profile is crucial for therapeutic application. Preliminary toxicity assessments indicate that it has a manageable safety margin; however, comprehensive toxicological studies are required to fully understand its effects on normal cells versus cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
